molecular formula C12H15N7 B11773246 Tris((1H-imidazol-2-yl)methyl)amine

Tris((1H-imidazol-2-yl)methyl)amine

Cat. No.: B11773246
M. Wt: 257.29 g/mol
InChI Key: LFIWZYMSAHCGQS-UHFFFAOYSA-N
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Description

Tris((1H-imidazol-2-yl)methyl)amine is a compound that features a tripodal ligand structure with three imidazole groups attached to a central amine. This compound is known for its ability to coordinate with various metal ions, making it a valuable ligand in coordination chemistry. The imidazole groups provide nitrogen atoms that can donate electron pairs to metal ions, forming stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris((1H-imidazol-2-yl)methyl)amine typically involves the reaction of imidazole with formaldehyde and ammonia or a primary amine. One common method is the Mannich reaction, where imidazole reacts with formaldehyde and a primary amine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tris((1H-imidazol-2-yl)methyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Coordination Complexes: Metal-ligand complexes with various geometries.

    Substituted Imidazoles: Products with modified imidazole rings.

    Oxidized or Reduced Species: Depending on the redox conditions.

Scientific Research Applications

Tris((1H-imidazol-2-yl)methyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.

    Biology: Investigated for its potential as a biomimetic ligand, mimicking the coordination environment of metalloenzymes.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the development of metal-organic frameworks (MOFs) for gas storage and separation.

Mechanism of Action

The mechanism of action of Tris((1H-imidazol-2-yl)methyl)amine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the imidazole rings donate electron pairs to the metal ions, forming stable complexes. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction or application .

Comparison with Similar Compounds

Similar Compounds

    Tris((1H-benzo[d]imidazol-2-yl)methyl)amine: Similar structure but with benzimidazole groups.

    Tris((1H-pyrazol-1-yl)methyl)amine: Contains pyrazole rings instead of imidazole.

    Tris((1H-triazol-1-yl)methyl)amine: Features triazole rings.

Uniqueness

Tris((1H-imidazol-2-yl)methyl)amine is unique due to its specific coordination properties and the electronic characteristics of the imidazole rings. These properties make it particularly effective in forming stable metal complexes and participating in a wide range of chemical reactions. Its versatility and stability distinguish it from other similar compounds .

Properties

Molecular Formula

C12H15N7

Molecular Weight

257.29 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-N,N-bis(1H-imidazol-2-ylmethyl)methanamine

InChI

InChI=1S/C12H15N7/c1-2-14-10(13-1)7-19(8-11-15-3-4-16-11)9-12-17-5-6-18-12/h1-6H,7-9H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

LFIWZYMSAHCGQS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CN(CC2=NC=CN2)CC3=NC=CN3

Origin of Product

United States

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